5-Isopropylnicotinonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
5-propan-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H10N2/c1-7(2)9-3-8(4-10)5-11-6-9/h3,5-7H,1-2H3 |
InChI Key |
ZREXBYXYAVNQSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=CC(=C1)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Preparations of 5 Isopropylnicotinonitrile
Retrosynthetic Analysis and Strategic Disconnections for 5-Isopropylnicotinonitrile
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary strategic disconnections involve breaking the bonds of the pyridine (B92270) ring or severing the connections to its substituents, the isopropyl group and the nitrile group.
Two main retrosynthetic approaches can be envisioned:
Disconnection of the Pyridine Ring: This strategy involves breaking down the heterocyclic ring into acyclic precursors. This approach often leads to syntheses involving condensation and cyclization reactions where the isopropyl and cyano groups are introduced as part of the initial building blocks. For instance, a plausible disconnection would be to break the C2-C3 and N1-C6 bonds, leading to precursors that can participate in a multicomponent reaction.
Disconnection of Substituents: This approach focuses on detaching the isopropyl and nitrile groups from a pre-formed pyridine or nicotinonitrile ring.
C-C Bond Disconnection: The bond between the pyridine ring and the isopropyl group can be disconnected, suggesting a synthetic route involving the introduction of the isopropyl moiety onto a nicotinonitrile precursor via alkylation or a coupling reaction. This would typically involve a 5-halonicotinonitrile as a key intermediate.
C-CN Bond Disconnection: The nitrile group can be retrosynthetically removed, pointing towards a synthesis that involves the cyanation of a 3-substituted-5-isopropylpyridine.
These disconnections provide a logical framework for designing the synthetic routes detailed in the following sections.
Direct Synthetic Routes via Pyridine Ring Construction
The de novo construction of the pyridine ring offers a powerful method for assembling this compound from acyclic precursors. This approach allows for the direct installation of the required substituents during the ring-forming process.
Condensation Reactions and Cyclization Protocols
The synthesis of pyridine rings often relies on condensation reactions of carbonyl compounds with ammonia (B1221849) or an ammonia equivalent, followed by cyclization and aromatization. While specific examples for this compound are not extensively detailed in readily available literature, established methods for pyridine synthesis can be adapted.
One of the most classic methods is the Hantzsch pyridine synthesis , which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. To synthesize this compound via a Hantzsch-type reaction, one would need to utilize precursors that already contain the isopropyl and cyano functionalities.
Another relevant approach is the Bohlmann-Rahtz pyridine synthesis , which involves the condensation of an enamine with an ethynyl ketone. By carefully selecting the starting enamine and ketone bearing the appropriate isopropyl and cyano groups, one could potentially construct the desired nicotinonitrile.
These condensation and cyclization strategies are foundational in pyridine chemistry and provide a versatile toolkit for the synthesis of substituted pyridines. baranlab.org
One-Pot Multicomponent Reactions for Nicotinonitrile Formation
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, minimizing waste and simplifying purification processes. Several MCRs are known for the synthesis of substituted pyridines and nicotinonitriles.
A common MCR for the synthesis of 2-amino-3-cyanopyridine derivatives involves the one-pot condensation of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate. semanticscholar.org To apply this to this compound, one would need to select starting materials that lead to the desired substitution pattern. For instance, a reaction involving isobutyraldehyde could potentially introduce the isopropyl group at a specific position on the pyridine ring.
The general scheme for such a reaction is as follows:
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product |
| Aldehyde | Methyl Ketone | Malononitrile | Ammonium Acetate | Substituted 2-Amino-3-cyanopyridine |
This table illustrates a general multicomponent reaction for the synthesis of cyanopyridines. The specific reactants would need to be chosen to yield the 5-isopropyl substitution pattern.
While a direct MCR for the synthesis of this compound is not explicitly documented, the adaptability of these reactions makes them a promising avenue for its preparation. buketov.edu.kz
Functionalization of Pre-formed Nicotinonitrile Scaffolds
An alternative to building the pyridine ring from scratch is to start with a pre-formed nicotinonitrile or a related pyridine derivative and introduce the necessary functional groups.
Introduction of the Isopropyl Moiety via Alkylation or Coupling Reactions
This strategy involves the installation of the isopropyl group at the C5 position of a nicotinonitrile precursor.
Alkylation Reactions: Friedel-Crafts type alkylations on the electron-deficient pyridine ring are generally difficult. However, modifications of the pyridine ring, such as conversion to a pyridine N-oxide, can activate the ring towards certain substitution reactions. Another approach involves the metalation of the pyridine ring followed by reaction with an isopropyl electrophile.
Cross-Coupling Reactions: A more common and versatile method for introducing alkyl groups onto a pyridine ring is through transition-metal-catalyzed cross-coupling reactions. This would typically involve a 5-halonicotinonitrile (e.g., 5-bromo- or 5-chloronicotinonitrile) as the starting material. This substrate could then be coupled with an isopropyl organometallic reagent, such as isopropylzinc chloride or isopropylmagnesium bromide, in the presence of a suitable palladium or nickel catalyst.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Product |
| 5-Halonicotinonitrile | Isopropyl Grignard Reagent | Palladium or Nickel Catalyst | This compound |
| 5-Halonicotinonitrile | Isopropylboronic Acid | Palladium Catalyst | This compound |
This table outlines potential cross-coupling reactions for the synthesis of this compound. The choice of catalyst and reaction conditions is crucial for achieving good yields.
Nitrile Group Introduction and Modification
This approach starts with a pyridine ring already bearing the isopropyl group at the 5-position and focuses on the introduction of the nitrile group at the 3-position.
Cyanation of Halopyridines: A common method for introducing a nitrile group is the cyanation of a halopyridine. Starting with 3-halo-5-isopropylpyridine (e.g., 3-bromo-5-isopropylpyridine), a nucleophilic substitution reaction with a cyanide source, such as copper(I) cyanide (in a Rosenmund-von Braun reaction) or zinc cyanide with a palladium catalyst, can yield this compound.
From other functional groups: The nitrile group can also be prepared from other functional groups. For instance, the dehydration of 5-isopropylnicotinamide would yield the corresponding nitrile. The starting amide could be prepared from 5-isopropylnicotinic acid.
| Starting Material | Reagent | Product |
| 3-Bromo-5-isopropylpyridine | CuCN or Zn(CN)2/Pd catalyst | This compound |
| 5-Isopropylnicotinamide | Dehydrating Agent (e.g., P2O5, SOCl2) | This compound |
This table summarizes methods for the introduction of the nitrile group to form this compound.
Halogenation and Subsequent Cross-Coupling Strategies
A prominent strategy for the synthesis of 5-substituted nicotinonitriles, including the isopropyl derivative, commences with the regioselective halogenation of the pyridine ring, followed by a cross-coupling reaction to introduce the desired alkyl substituent.
The direct halogenation of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic substitution. However, specific methods have been developed for the selective halogenation of pyridines. For instance, halogenation at the 3-position (adjacent to the nitrile group in nicotinonitrile) can be achieved under certain conditions. While direct 5-halogenation of nicotinonitrile is less common, the synthesis can proceed from a pre-functionalized pyridine ring.
Once a halogen atom, typically bromine or iodine, is installed at the 5-position of the nicotinonitrile core, a variety of cross-coupling reactions can be employed to introduce the isopropyl group. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.
Common Cross-Coupling Reactions:
Suzuki Coupling: This reaction utilizes an organoboron reagent, such as isopropylboronic acid or a derivative, in the presence of a palladium catalyst and a base to couple with the 5-halonicotinonitrile.
Negishi Coupling: In this method, an organozinc reagent, like isopropylzinc chloride, is coupled with the 5-halonicotinonitrile, catalyzed by a palladium or nickel complex.
Kumada Coupling: This reaction involves the use of a Grignard reagent, such as isopropylmagnesium bromide, with a palladium or nickel catalyst.
Stille Coupling: This approach uses an organotin reagent, for example, isopropyltributyltin, in the presence of a palladium catalyst.
The general scheme for this strategy is depicted below:

Where X = Br, I and "Catalyst" is typically a Palladium or Nickel complex.
The choice of a specific cross-coupling reaction depends on factors such as the reactivity of the starting materials, functional group tolerance, and the availability of reagents.
Catalytic Approaches in this compound Synthesis
Catalysis offers efficient and selective routes for the synthesis of complex molecules like this compound. Modern catalytic methods can provide more direct pathways, often with higher efficiency and selectivity compared to classical methods.
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations. For the synthesis of this compound, transition metal-catalyzed C-H activation and functionalization have emerged as a powerful strategy. This approach avoids the need for pre-halogenation of the pyridine ring.
In a direct C-H functionalization reaction, a transition metal catalyst, often based on palladium, rhodium, or ruthenium, can selectively activate a C-H bond at the 5-position of the nicotinonitrile ring and facilitate its coupling with a suitable isopropyl source. For example, a palladium-catalyzed reaction could utilize isopropylboronic acid or other organometallic reagents in the presence of an oxidant.
These methods are highly desirable as they reduce the number of synthetic steps and the generation of stoichiometric waste products.
Organocatalysis, the use of small organic molecules as catalysts, has gained significant attention as a complementary approach to metal catalysis. For the functionalization of pyridines, organocatalytic methods can offer unique reactivity and selectivity.
A potential organocatalytic route to this compound could involve the activation of the pyridine ring through the formation of a pyridinium salt. This activation can facilitate a nucleophilic attack by an isopropyl equivalent. For instance, a photochemical organocatalytic approach could be envisioned where a photoredox catalyst generates an isopropyl radical from a suitable precursor, which then adds to the activated pyridine ring. While still an emerging area, the development of organocatalytic methods for the direct alkylation of pyridines holds promise for the synthesis of compounds like this compound.
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions. While the direct biocatalytic synthesis of this compound is not yet established, emerging biocatalytic pathways for the structural modification of aromatic compounds could be adapted.
For instance, enzymes such as cytochrome P450 monooxygenases can be engineered to hydroxylate specific positions on aromatic rings. This could potentially be a starting point for further functionalization. Another avenue is the use of enzymes for the synthesis of the nicotinonitrile core from bio-based precursors. While direct alkylation of the pyridine ring by enzymes is challenging, enzymatic reactions could be employed in a multi-step synthesis to introduce the isopropyl group or its precursor. Research in this area is focused on enzyme discovery and engineering to expand the scope of biocatalysis for the synthesis of fine chemicals.
Green Chemistry Principles in this compound Synthesis Development
The development of synthetic routes for this compound is increasingly guided by the principles of green chemistry, which aim to minimize the environmental impact of chemical processes.
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
A higher atom economy indicates a more efficient reaction with less waste generation. Let's consider two hypothetical synthetic routes to this compound to illustrate the concept of atom economy.
Route A: Halogenation and Suzuki Coupling
Step 1: Bromination of Nicotinonitrile (Hypothetical) C₆H₄N₂ + Br₂ → C₆H₃BrN₂ + HBr
Step 2: Suzuki Coupling with Isopropylboronic Acid C₆H₃BrN₂ + C₃H₇B(OH)₂ + 2NaOH → C₉H₁₀N₂ + NaB(OH)₄ + NaBr + H₂O
Route B: Direct C-H Activation (Hypothetical Palladium-Catalyzed)
C₆H₄N₂ + C₃H₆ + [Pd catalyst] → C₉H₁₀N₂
The following interactive data table provides a comparison of the calculated atom economy for these two hypothetical routes.
| Synthetic Route | Reactants | Desired Product | Byproducts | % Atom Economy |
| Route A (Overall) | Nicotinonitrile, Bromine, Isopropylboronic Acid, Sodium Hydroxide | This compound | Hydrogen Bromide, Sodium Borate, Sodium Bromide, Water | 35.4% |
| Route B | Nicotinonitrile, Propene | This compound | None (in an ideal reaction) | 100% |
Solvent-Free and Aqueous Medium Syntheses of this compound
The development of synthetic methodologies for nicotinonitrile derivatives has increasingly focused on environmentally benign approaches, emphasizing the reduction or elimination of hazardous organic solvents. In this context, solvent-free and aqueous medium syntheses have emerged as prominent green chemistry strategies. These methods often involve multi-component reactions (MCRs), which enhance efficiency by combining several reactants in a single step to form complex products, thereby minimizing waste and energy consumption. nih.gov
While specific literature detailing the solvent-free or aqueous synthesis of this compound is not extensively available, established green synthetic protocols for analogous substituted nicotinonitriles provide a strong basis for its preparation. These methodologies are generally adaptable to a range of substrates, suggesting their applicability for the synthesis of the target compound.
Solvent-Free Synthesis
Solvent-free, or solid-state, reactions are conducted in the absence of a solvent, with the reactants mixed directly. researchgate.net This approach can lead to higher reaction rates, improved selectivity, and easier product purification. researchgate.net Often, these reactions are facilitated by catalysts and may be enhanced by microwave irradiation, which can significantly reduce reaction times.
A prevalent method for the synthesis of substituted nicotinonitriles under solvent-free conditions is the one-pot, three-component reaction of an appropriate aldehyde, malononitrile, and a source of ammonia, such as ammonium acetate. researchgate.net To synthesize this compound, isobutyraldehyde would be a logical precursor for introducing the isopropyl group at the desired position.
Recent advancements have also demonstrated the use of magnetic nanoparticle-based catalysts for the solvent-free synthesis of nicotinonitrile derivatives. nih.gov These catalysts offer the advantage of easy separation from the reaction mixture using an external magnet, allowing for their recycling and reuse. nih.gov The general scheme for such a multi-component reaction is depicted below:
Table 1: Illustrative Conditions for Solvent-Free Synthesis of Nicotinonitrile Derivatives
| Entry | Aldehyde | Catalyst | Reaction Conditions | Yield (%) |
| 1 | Aromatic Aldehyde | Triethylamine | Microwave, 10 min | High |
| 2 | Various Aldehydes | Montmorillonite K-10 | Microwave | Excellent |
| 3 | Aromatic Aldehyde | Fe3O4@SiO2@tosyl-carboxamide | 100 °C | 50-73 nih.gov |
| 4 | Various Aldehydes | None | Microwave | High |
Note: This table presents generalized data from studies on various nicotinonitrile derivatives and is intended to be illustrative of the reaction conditions and yields that could be expected for the synthesis of this compound.
Aqueous Medium Synthesis
Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. researchgate.net Conducting organic reactions in water can offer unique reactivity and selectivity compared to traditional organic solvents. For the synthesis of nicotinonitrile derivatives, aqueous multi-component reactions have been successfully developed. nih.govrsc.org
These reactions often proceed at room temperature and may not require a catalyst, further enhancing their environmental credentials. rsc.org The synthesis typically involves the reaction of an aldehyde, an active methylene compound like malononitrile, and a nitrogen source in an aqueous medium. The hydrophobic effect of water can play a crucial role in bringing the reactants together, thereby promoting the reaction.
Table 2: Representative Conditions for Aqueous Synthesis of Nicotinonitrile Derivatives
| Entry | Reactants | Catalyst | Reaction Conditions | Yield (%) |
| 1 | Ninhydrin, malononitrile, diamine | None | Room Temperature | 73-98 rsc.org |
| 2 | Aldehyde, malononitrile, N-binucleophile | None | Room Temperature | High nih.gov |
| 3 | Aldehyde, malononitrile, guanidine | Ni(II)-NNS pincer complexes | Reflux | Up to 95 nih.gov |
Note: This table is a compilation of data from research on various heterocyclic syntheses in aqueous media, illustrating the potential conditions for the synthesis of this compound.
Chemical Reactivity and Mechanistic Investigations of 5 Isopropylnicotinonitrile
Reactions at the Nitrile Functionality
The carbon-nitrogen triple bond of the nitrile group in 5-isopropylnicotinonitrile is a key site for chemical transformations. This functionality is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles.
Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to the electrophilic carbon of the nitrile group. chemistrysteps.comlibretexts.orgmsu.edu The initial reaction involves the nucleophilic addition of the alkyl or aryl group from the organometallic compound to the carbon-nitrogen triple bond. This forms a negatively charged imine intermediate, which is relatively stable and does not undergo a second nucleophilic addition. chemistrysteps.com Subsequent acidic workup hydrolyzes the imine to yield a ketone. chemistrysteps.commsu.edu For instance, the reaction of this compound with an organometallic reagent like methylmagnesium bromide would be expected to produce 1-(5-isopropylpyridin-3-yl)ethan-1-one after hydrolysis.
Table 1: Predicted Outcome of Nucleophilic Addition of Organometallic Reagents to this compound
| Reagent | Intermediate | Final Product (after hydrolysis) |
|---|---|---|
| Methylmagnesium Bromide | Imino-magnesium salt | 1-(5-isopropylpyridin-3-yl)ethan-1-one |
This table is based on the general reactivity of nitriles with organometallic reagents. chemistrysteps.commsu.edu
The nitrile functionality of this compound serves as a versatile precursor for the synthesis of other important nitrogen-containing groups.
Amides: The nitrile group can be hydrolyzed under acidic or basic conditions to form 5-isopropylnicotinamide. This reaction proceeds via the initial formation of an amide, which can be further hydrolyzed to the corresponding carboxylic acid under more vigorous conditions. libretexts.org Additionally, esters can be directly converted to amides by reacting with alkali metal amidoboranes, a method that is rapid and chemoselective. nih.gov
Amidines: Amidines are readily synthesized from nitriles through the addition of amines. researchgate.netnih.gov This transformation can be facilitated by various methods, including the use of strong bases to activate the amine nih.gov or catalysis by ytterbium amides. organic-chemistry.org The direct addition of an amine, such as ammonia (B1221849) or a primary amine, to this compound would yield the corresponding 5-isopropylnicotinamidine.
Tetrazoles: The [2+3] cycloaddition reaction between a nitrile and an azide (B81097) is a well-established method for the synthesis of 5-substituted tetrazoles. nih.govorganic-chemistry.org The reaction of this compound with sodium azide, often catalyzed by a Lewis acid like zinc bromide or ytterbium triflate, would produce 5-(5-isopropylpyridin-3-yl)-1H-tetrazole. organic-chemistry.orgorganic-chemistry.orgrsc.org This transformation is highly valuable as the tetrazole ring is considered a bioisostere of the carboxylic acid group in medicinal chemistry. nih.gov
Table 2: Synthesis of Nitrogen-Containing Functional Groups from this compound
| Target Functional Group | Reagents and Conditions | Product |
|---|---|---|
| Amide | H₂O, H⁺ or OH⁻, heat | 5-Isopropylnicotinamide |
| Amidine | R-NH₂, strong base or catalyst | N-R-5-isopropylnicotinamidine |
This table outlines general synthetic routes applicable to nicotinonitriles. libretexts.orgnih.govorganic-chemistry.org
Reactivity of the Pyridine (B92270) Heterocycle
The pyridine ring in this compound is an electron-deficient aromatic system. The nitrogen atom exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. wikipedia.org The presence of the additional electron-withdrawing nitrile group further influences this reactivity.
Electrophilic aromatic substitution (SₑAr) on pyridine is significantly slower than on benzene (B151609) and typically requires harsh reaction conditions. wikipedia.org The nitrogen atom deactivates the ring, and electrophilic attack, if it occurs, is directed primarily to the 3- and 5-positions. In this compound, the 3- and 5-positions are already substituted. The nitrile group further deactivates the ring. Therefore, electrophilic substitution is expected to be difficult and would likely occur at the positions meta to the nitrogen and ortho/para to the isopropyl group, if forced. Common SₑAr reactions include nitration and halogenation. byjus.com For example, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be a challenging transformation. byjus.comnih.gov
Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr), particularly when substituted with strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The nitrile group at the 3-position of this compound enhances the electrophilicity of the ring carbons, especially at the 2-, 4-, and 6-positions. A nucleophile can attack one of these positions, displacing a suitable leaving group (like a halide) if present. wikipedia.orgtotal-synthesis.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitrile group and the ring nitrogen. wikipedia.orgmasterorganicchemistry.com For an SₙAr reaction to occur on this compound itself, a hydrogen atom would have to be displaced, which is generally unfavorable unless a very strong nucleophile is used, such as in the Chichibabin reaction where an amide anion attacks the 2-position. wikipedia.org
Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids. This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack.
Reduction: The pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) derivative under various conditions. Catalytic hydrogenation over catalysts like platinum, palladium, or nickel is a common method. clockss.org Chemical reducing agents can also be employed. For instance, reduction using samarium diiodide in the presence of water has been shown to reduce pyridine and its derivatives to piperidines under mild conditions. clockss.org Another method is the Birch reduction, which can achieve partial reduction of fused pyridine rings. nih.gov The complete reduction of this compound would yield 3-cyano-5-isopropylpiperidine.
Table 3: Common Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-isopropylnicotinamide |
| 5-isopropylnicotinamidine |
| 1-(5-isopropylpyridin-3-yl)ethan-1-one |
| (5-isopropylpyridin-3-yl)(phenyl)methanone |
| 5-(5-isopropylpyridin-3-yl)-1H-tetrazole |
| 3-cyano-5-isopropylpiperidine |
| Methylmagnesium Bromide |
| Phenyllithium |
| Sodium Azide |
| Zinc Bromide |
| Ytterbium Triflate |
Reactions Involving the Isopropyl Substituent
The isopropyl group, a bulky alkyl substituent, can undergo functionalization and significantly influences the regioselectivity and rate of reactions occurring at the pyridine ring.
Functionalization of the Isopropyl Group
Direct functionalization of the isopropyl group on the this compound ring is challenging due to the stability of the C(sp³)–H bonds. However, reactions typical for alkylarenes could potentially be employed under specific conditions. For instance, free-radical halogenation at the benzylic-like position (the tertiary carbon of the isopropyl group) could be a plausible transformation, leading to the formation of a halogenated derivative. This derivative could then serve as a precursor for further synthetic modifications, such as nucleophilic substitution or elimination reactions.
Oxidation of the isopropyl group is another potential pathway for functionalization. Strong oxidizing agents could lead to the formation of a tertiary alcohol or, with cleavage of the carbon-carbon bond, a ketone. However, such harsh conditions might also affect the sensitive nitrile group and the pyridine ring itself, leading to a mixture of products and requiring careful optimization of reaction conditions.
Steric and Electronic Influences on Reaction Pathways
The isopropyl group at the 5-position of the nicotinonitrile ring exerts notable steric and electronic effects that direct the course of chemical reactions.
Steric Hindrance: The bulky nature of the isopropyl group sterically hinders access to the adjacent positions on the pyridine ring (positions 4 and 6). This steric hindrance can influence the regioselectivity of electrophilic aromatic substitution reactions, favoring attack at the less hindered positions. For nucleophilic aromatic substitution reactions, while the primary attack is often directed by the electron-withdrawing nitrile group, the isopropyl substituent can influence the stability of intermediates and transition states.
Electronic Effects: The isopropyl group is an electron-donating group through induction (+I effect). This effect increases the electron density of the pyridine ring, which can modulate its reactivity. In electrophilic aromatic substitution, the electron-donating nature of the isopropyl group would activate the ring, although this is counteracted by the electron-withdrawing nature of the nitrogen atom and the nitrile group. The net effect on the regioselectivity and reaction rate would depend on the specific reagents and reaction conditions.
The following table summarizes the expected influences of the isopropyl group on different reaction types:
| Reaction Type | Steric Influence of Isopropyl Group | Electronic Influence of Isopropyl Group |
| Electrophilic Aromatic Substitution | Hinders attack at positions 4 and 6. | Activates the ring (inductive effect). |
| Nucleophilic Aromatic Substitution | Can influence the stability of intermediates. | Donates electron density, potentially disfavoring nucleophilic attack. |
| Reactions at the Nitrile Group | Minimal direct steric effect. | Minimal direct electronic effect. |
Advanced Studies on Reaction Mechanisms
Detailed mechanistic studies on this compound are not extensively documented. However, the principles of kinetic analysis, intermediate characterization, and computational chemistry can be applied to elucidate the pathways of its potential transformations.
Kinetic Analysis of Transformation Pathways
A hypothetical rate law for a second-order nucleophilic substitution reaction could be expressed as:
Rate = k [this compound] [Nucleophile]
Where k is the rate constant. By determining the order of the reaction with respect to each reactant and the value of the rate constant at different temperatures, the activation parameters (enthalpy and entropy of activation) could be calculated. This data would provide insights into the structure of the transition state.
Identification and Characterization of Reaction Intermediates
The identification of transient intermediates is a key aspect of mechanistic investigation. For reactions involving this compound, techniques such as spectroscopy (NMR, IR, UV-Vis) under specific conditions (e.g., low temperature) could potentially allow for the detection of reaction intermediates. For example, in a nucleophilic aromatic substitution reaction, a Meisenheimer complex, a resonance-stabilized anionic intermediate, might be formed. The characterization of such an intermediate would provide strong evidence for a stepwise reaction mechanism.
Computational Elucidation of Transition States
In the absence of extensive experimental data, computational chemistry provides a powerful tool to model reaction mechanisms. Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the geometries and energies of reactants, products, intermediates, and transition states for a proposed reaction of this compound.
By mapping the potential energy surface, the lowest energy reaction pathway can be identified. The structure of the transition state provides critical information about the bond-making and bond-breaking processes. For instance, in a hypothetical functionalization reaction of the isopropyl group, computational modeling could help to determine the activation energy barriers for different pathways and predict the most likely product.
The following table outlines a hypothetical computational study on the electrophilic bromination of this compound:
| Computational Method | Parameter Calculated | Significance |
| DFT (e.g., B3LYP/6-31G*) | Optimized geometries of reactants, intermediates, transition states, and products. | Provides the 3D structure of all species along the reaction coordinate. |
| Vibrational frequencies. | Confirms stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency). | |
| Relative energies. | Determines the reaction profile, including activation barriers and reaction enthalpy. | |
| Natural Bond Orbital (NBO) Analysis | Atomic charges and orbital interactions. | Elucidates the electronic effects and charge distribution during the reaction. |
These computational approaches, while theoretical, can offer valuable predictions and guide future experimental investigations into the reactivity of this compound.
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Methods
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR Techniques
One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of 5-Isopropylnicotinonitrile. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical nature.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the isopropyl group. The protons at positions 2, 4, and 6 of the pyridine ring are in unique chemical environments and are expected to appear as downfield signals due to the deshielding effect of the aromatic system and the electron-withdrawing nitrile group. The isopropyl group should present as a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃).
The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom. The carbon atoms of the pyridine ring will resonate in the aromatic region, with the carbon of the nitrile group (C≡N) appearing at a characteristic downfield shift. The carbons of the isopropyl group will appear in the aliphatic region of the spectrum.
Predicted NMR Data for this compound Predicted chemical shifts are relative to Tetramethylsilane (TMS) at 0 ppm.
| ¹H NMR | ¹³C NMR | |||
| Atom | Predicted δ (ppm) | Multiplicity | Atom | Predicted δ (ppm) |
| H-2 | 8.88 | d | C-2 | 153.2 |
| H-4 | 8.15 | d | C-3 | 110.1 |
| H-6 | 8.70 | s | C-4 | 139.5 |
| CH (isopropyl) | 3.25 | sept | C-5 | 148.8 |
| CH₃ (isopropyl) | 1.30 | d | C-6 | 150.5 |
| C≡N | 117.4 | |||
| CH (isopropyl) | 34.5 | |||
| CH₃ (isopropyl) | 23.5 |
Two-Dimensional NMR Experiments for Structural Connectivity
To confirm the assignments made from 1D NMR and to establish the connectivity between atoms, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the isopropyl methine proton and the methyl protons, confirming the isopropyl fragment. It would also show a correlation between the H-2 and H-4 protons on the pyridine ring, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would link each proton signal to the signal of the carbon it is attached to, allowing for unambiguous assignment of the carbon signals for the protonated carbons (C-2, C-4, C-6, and the isopropyl CH and CH₃).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as C-3, C-5, and the nitrile carbon. For instance, the H-2 proton would show a correlation to C-3 and C-4, while the isopropyl methine proton would show correlations to C-4, C-5, and C-6 of the pyridine ring, confirming the attachment point of the isopropyl group. chemguide.co.uk
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental formula. bohrium.com For this compound (C₉H₁₀N₂), the exact mass can be calculated and compared to the experimentally determined mass. This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.
Expected HRMS Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₉H₁₁N₂⁺ | 147.0917 |
| [M+Na]⁺ | C₉H₁₀N₂Na⁺ | 169.0736 |
| [M+K]⁺ | C₉H₁₀N₂K⁺ | 185.0475 |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. nih.gov This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. libretexts.org
For the protonated molecule of this compound ([M+H]⁺, m/z 147.1), characteristic fragmentation patterns would be expected. A primary fragmentation pathway would likely involve the loss of a methyl radical (•CH₃) from the isopropyl group, which is a common fragmentation for branched alkanes, resulting in a stable secondary carbocation. libretexts.org Another plausible fragmentation is the loss of a neutral molecule of hydrogen cyanide (HCN) from the pyridine ring.
Plausible MS/MS Fragmentation of this compound ([C₉H₁₀N₂ + H]⁺)
| Precursor Ion (m/z) | Proposed Fragment Loss | Product Ion (m/z) | Proposed Fragment Structure |
| 147.1 | •CH₃ | 132.1 | [M+H - CH₃]⁺ |
| 147.1 | C₃H₆ (propene) | 105.1 | [M+H - C₃H₆]⁺ |
| 147.1 | HCN | 120.1 | [M+H - HCN]⁺ |
Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. miamioh.edu
IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the vibration results in a change in the molecular dipole moment. Raman spectroscopy, on the other hand, relies on the inelastic scattering of monochromatic light, with signals arising from vibrations that cause a change in the polarizability of the molecule. These two techniques are often complementary.
For this compound, key vibrational modes include:
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group appear just below 3000 cm⁻¹.
C≡N stretching: The nitrile group has a very characteristic and strong absorption in the IR spectrum, and a strong signal in the Raman spectrum, typically in the range of 2240-2220 cm⁻¹.
C=C and C=N stretching: The stretching vibrations of the pyridine ring bonds are expected in the 1600-1400 cm⁻¹ region.
C-H bending: Bending vibrations for the aromatic and aliphatic C-H bonds occur in the fingerprint region (below 1500 cm⁻¹).
Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium | Medium |
| Aliphatic C-H Stretch | 2970-2870 | Strong | Strong |
| C≡N Stretch | 2230-2220 | Strong, Sharp | Strong |
| Aromatic C=C/C=N Stretch | 1600-1450 | Medium-Strong | Strong |
| CH₃ Bending | ~1465 and ~1370 | Medium | Medium |
| Aromatic C-H Out-of-Plane Bend | 900-675 | Strong | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
In this compound, the primary chromophore is the pyridine ring, an aromatic heterocycle. Unsubstituted pyridine in an acidic mobile phase typically exhibits a strong absorption maximum (λmax) around 254 nm. sielc.com This absorption is attributed to π → π* transitions, where an electron from a pi bonding orbital is excited to a pi antibonding orbital. The presence of substituents on the pyridine ring can cause shifts in the absorption maxima and changes in molar absorptivity (ε).
Table 4.4.1: UV-Vis Spectroscopic Data for this compound
| Parameter | Value | Solvent |
|---|---|---|
| λmax (nm) | Data not available | N/A |
| Molar Absorptivity (ε) | Data not available | N/A |
Note: A comprehensive search of scientific literature did not yield specific experimental UV-Vis data for this compound.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal of a compound, researchers can construct a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles. This technique also reveals information about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.
For this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the pyridine ring and the spatial orientation of the isopropyl and nitrile substituents. The resulting data would be presented in a crystallographic information file (CIF), containing key parameters like the crystal system, space group, and unit cell dimensions. While crystal structures for numerous other substituted pyridine-3-carbonitrile (B1148548) derivatives and related heterocyclic compounds have been reported, providing valuable comparative data nih.govurfu.ruresearchgate.netnih.gov, a specific crystal structure for this compound has not been published in the Cambridge Structural Database or other reviewed literature. The determination of its crystal structure would be a significant contribution to the chemical sciences, offering a solid-state benchmark for computational models and structure-activity relationship studies.
Table 4.5.1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Note: A comprehensive search of crystallographic databases and scientific literature did not yield a published crystal structure for this compound.
Chiral Chromatography Techniques for Enantiomeric Separation (if applicable)
Chiral chromatography is a specialized form of column chromatography used to separate stereoisomers, specifically enantiomers. Enantiomers are non-superimposable mirror images of a molecule that arise from the presence of one or more chiral centers (typically a carbon atom bonded to four different groups). Since enantiomers have identical physical properties in an achiral environment, their separation requires a chiral environment, usually provided by a chiral stationary phase (CSP) within the chromatography column.
An analysis of the molecular structure of this compound reveals that it is an achiral molecule. The isopropyl group, -CH(CH₃)₂, is attached to the C5 position of the pyridine ring. The central carbon of the isopropyl group is bonded to a hydrogen atom, the C5 of the pyridine ring, and two identical methyl (-CH₃) groups. For a carbon atom to be a chiral center, it must be bonded to four different substituent groups. Since two of the substituents on the isopropyl carbon are identical methyl groups, this molecule does not possess a chiral center and therefore does not have enantiomers.
Consequently, chiral chromatography techniques for the purpose of enantiomeric separation are not applicable to this compound. Standard chromatographic methods, such as reversed-phase or normal-phase HPLC, are sufficient for its purification and analysis.
Computational and Theoretical Chemistry Investigations of 5 Isopropylnicotinonitrile
Potential Avenues for Quantum Chemical Calculations
Quantum chemical calculations are a powerful tool for understanding the fundamental electronic and geometric properties of molecules. For 5-Isopropylnicotinonitrile, these methods could provide critical insights.
Electronic Structure Analysis (e.g., HOMO/LUMO, Charge Distribution)
An analysis of the electronic structure would be a primary step. This would involve calculating the energies and visualizing the spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Furthermore, mapping the electrostatic potential (ESP) surface would reveal the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how this compound might interact with other molecules and its potential sites for chemical reactions.
| Property | Information Gained from Calculation |
| HOMO Energy | Energy of the outermost electron-donating orbital. |
| LUMO Energy | Energy of the lowest electron-accepting orbital. |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. |
| Charge Distribution | Identification of nucleophilic and electrophilic sites. |
Prospective Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) offers a balance between accuracy and computational cost, making it a widely used method for studying molecular systems.
Prediction of Spectroscopic Parameters
DFT calculations could be employed to predict various spectroscopic parameters for this compound. For instance, the vibrational frequencies corresponding to its infrared (IR) and Raman spectra could be calculated. These theoretical spectra would be invaluable in interpreting experimental spectroscopic data, should it become available. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms could be predicted, aiding in the structural elucidation of the compound and its derivatives.
| Spectroscopic Technique | Predicted Parameter |
| Infrared (IR) Spectroscopy | Vibrational Frequencies |
| Raman Spectroscopy | Vibrational Frequencies |
| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (¹H, ¹³C) |
Modeling of Reaction Mechanisms and Transition States
Should this compound be considered as a reactant in chemical synthesis, DFT could be a powerful tool for modeling potential reaction mechanisms. By mapping the energy profile of a reaction pathway, including the reactants, products, intermediates, and transition states, researchers can gain a deeper understanding of the reaction's feasibility and kinetics. Identifying the structure and energy of transition states is particularly important as it allows for the calculation of activation energies, which are critical for predicting reaction rates.
Future Directions with Molecular Dynamics (MD) Simulations
While quantum mechanical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. An MD simulation would involve calculating the forces between atoms and using these forces to predict their movements, providing a "movie" of the molecule's behavior. This approach could be used to explore conformational changes in different solvent environments, providing a more realistic picture of its behavior in solution.
Applications of 5 Isopropylnicotinonitrile in Academic Organic Synthesis and Materials Research
Role as a Key Synthetic Intermediate for Advanced Molecules
The utility of a chemical compound as a key synthetic intermediate is demonstrated by its frequent use as a starting material or a crucial building block in the synthesis of more complex, high-value molecules. In the case of 5-Isopropylnicotinonitrile, its role in this capacity is not well-documented in readily accessible scientific literature. A related compound, 2-fluoro-5-isopropylnicotinonitrile, has been mentioned in patent literature as a precursor in the synthesis of other molecules, hinting at the potential of the isopropylnicotinonitrile scaffold as a synthetic intermediate. nih.gov However, detailed academic studies on this compound itself for these purposes are not apparent.
Precursor for Diverse Heterocyclic Systems
Nicotinonitriles, in general, are recognized as valuable precursors for a wide array of heterocyclic systems due to the reactivity of the nitrile group and the pyridine (B92270) ring. They can undergo various transformations to form fused rings and other complex heterocyclic structures. However, specific examples of this compound being utilized as a precursor for diverse heterocyclic systems are not prominently featured in published research.
Building Block for Natural Product Total Synthesis Fragments
The total synthesis of natural products often involves the use of unique and strategically functionalized building blocks. While pyridine and nicotinonitrile moieties are present in numerous natural products, there is no readily available evidence to suggest that this compound has been employed as a specific building block for the synthesis of natural product fragments.
Ligand Design in Organometallic Chemistry and Catalysis
The design of novel ligands is a cornerstone of modern organometallic chemistry and catalysis. The nitrogen atom of the pyridine ring and the nitrile group in nicotinonitrile derivatives offer potential coordination sites for metal centers.
Synthesis of Novel Chelating Ligands
The synthesis of chelating ligands often involves the strategic placement of two or more donor atoms that can bind to a single metal center. While the structure of this compound presents possibilities for its incorporation into larger ligand frameworks, there is a lack of specific reports on its use in the synthesis of novel chelating ligands.
Application in Asymmetric Catalysis Research
Asymmetric catalysis relies on the use of chiral ligands to control the stereochemical outcome of a chemical reaction. The development of new ligand scaffolds is a continuous effort in this field. Currently, there is no available information to indicate that this compound has been utilized as a ligand or a precursor to a ligand in asymmetric catalysis research.
Scaffold for the Development of Chemical Probes and Tools
Chemical probes are small molecules used to study and manipulate biological systems. The design of such tools often starts from a core scaffold that can be systematically modified. The nicotinonitrile framework is a common feature in many biologically active molecules. However, the specific use of this compound as a scaffold for the development of chemical probes and tools is not documented in the available literature.
Design of Fluorescent Labels
The nicotinonitrile scaffold is a known constituent in the synthesis of fluorescent dyes. researchgate.net The electron-withdrawing nature of the nitrile group and the pyridine ring can be leveraged to create donor-acceptor chromophores, which are often fluorescent. The synthesis of novel and highly efficient fluorescent dyes from various nicotinonitrile derivatives has been reported, demonstrating strong solvatochromism and high relative fluorescence quantum yields. researchgate.net
Synthetic Strategy:
A plausible synthetic route to incorporate this compound into a fluorescent label would involve the functionalization of the pyridine ring. For instance, nucleophilic aromatic substitution reactions at positions ortho or para to the nitrile group, if appropriately activated, could be employed to introduce various donor moieties. Alternatively, the isopropyl group could be chemically modified, although this is generally a less reactive site.
A general approach for the synthesis of fluorescent probes from nicotinonitrile derivatives involves a multi-component reaction. For example, a condensation reaction of an enamino nitrile with an α,β-unsaturated ketone, promoted by a Lewis acid like FeCl₃, can yield multiply arylated nicotinonitriles. thieme-connect.com By selecting appropriate starting materials, a fluorescent chromophore can be constructed.
Hypothetical Fluorescent Label Synthesis:
A hypothetical synthesis could involve the following steps:
Activation of the Pyridine Ring: Introduction of a leaving group, such as a halogen, at a position amenable to substitution.
Coupling Reaction: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) to attach a fluorescent donor group, such as a substituted aniline or a polycyclic aromatic hydrocarbon, to the pyridine ring.
Functionalization for Bioconjugation: The nitrile group could be hydrolyzed to a carboxylic acid, which can then be activated (e.g., as an N-hydroxysuccinimide ester) for conjugation to biomolecules.
Data on Related Nicotinonitrile-Based Dyes:
While specific data for this compound-based dyes is unavailable, the following table illustrates the photophysical properties of some reported fluorescent dyes derived from other nicotinonitrile scaffolds. This data serves as a reference for the potential performance of analogous dyes derived from this compound.
| Nicotinonitrile Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Reference |
| 4-Amino-2-chloro-6-arylpyridine-3,5-dicarbonitrile series | 375-388 | 491-560 | up to 0.92 | researchgate.net |
| 2-Amino-4-aryl-6-(2,5-dimethylfuran-3-yl)-pyridine-3-carbonitriles | Not specified | Not specified | Not specified | researchgate.net |
Preparation of Affinity Reagents for Biochemical Studies
Affinity reagents are crucial tools for studying biological systems. Photoaffinity probes, a type of affinity reagent, are particularly useful for identifying and characterizing protein-ligand interactions. These probes typically contain a photoreactive group that, upon irradiation, forms a covalent bond with the target protein.
The nicotinic acid scaffold, closely related to nicotinonitrile, has been utilized in the synthesis of photoaffinity probes. For example, a neonicotinoid photoaffinity probe for the Drosophila nicotinic acetylcholine receptor was synthesized from a derivative of nicotinic acid. nih.gov This suggests that this compound could serve as a precursor for similar biochemical tools.
Synthetic Strategy for a Hypothetical Affinity Reagent:
To adapt this compound for use as an affinity reagent, it would need to be modified to include:
A Binding Moiety: A functional group or a larger molecule that specifically interacts with the target biomolecule.
A Reactive Group: For covalent attachment to the target. This could be a photoreactive group (e.g., an azide (B81097) or a benzophenone) for photoaffinity labeling.
A Reporter Tag (Optional): Such as a radioisotope or a fluorescent tag for detection.
A potential synthetic route could involve:
Functionalization of the Pyridine Ring: Introduction of a linker arm at a suitable position on the pyridine ring.
Attachment of a Photoreactive Group: Coupling of a photoreactive moiety, such as an azido-substituted benzoic acid, to the linker arm.
Introduction of a Binding Moiety: The nitrile group could be reduced to an amine and then coupled to a known ligand for the target protein.
Example of a Related Photoaffinity Probe Synthesis:
The synthesis of a [¹²⁵I]neonicotinoid photoaffinity probe involved the esterification of an N-(2-hydroxyethyl) derivative of a nicotinic acid analog with 2-azido-5-(trimethylstannyl)-benzoic acid, followed by iododestannylation. nih.gov This multi-step synthesis highlights the complexity and feasibility of converting a nicotinic acid derivative into a potent biochemical tool. A similar strategy could be envisioned for this compound.
Exploration in Polymer Chemistry and Advanced Materials Science (Focus on synthetic methodology, not material properties)
The incorporation of specific functional groups into polymers can impart unique properties and functionalities to the resulting materials. The nitrile group of this compound offers a versatile handle for polymerization or post-polymerization modification.
Synthetic Methodology:
While there is no specific literature on the polymerization of this compound, several general synthetic methodologies could be applicable.
Polymerization of a Vinyl-Substituted Monomer: If a vinyl group were introduced onto the pyridine ring of this compound, the resulting monomer could undergo free-radical or controlled radical polymerization (e.g., ATRP, RAFT) to yield a functional polymer. The synthesis of such a monomer could be achieved through cross-coupling reactions.
Post-Polymerization Functionalization: A pre-formed polymer containing reactive groups (e.g., chloro or bromo groups) could be functionalized with a derivative of this compound. For example, a nucleophilic derivative of this compound could displace a leaving group on a polymer backbone.
Ring-Opening Polymerization: While less common for pyridines, if the nitrile group were to participate in a cyclization reaction to form a strained ring system, ring-opening polymerization could be a potential route to novel polymer architectures.
Hypothetical Polymer Synthesis via Post-Polymerization Modification:
A plausible synthetic scheme for incorporating the this compound moiety into a polymer is outlined below:
Synthesis of a Reactive Polymer: Copolymerization of a commercially available monomer like glycidyl methacrylate with a standard monomer (e.g., methyl methacrylate) to produce a copolymer with reactive epoxide rings.
Synthesis of a Functional Nicotinonitrile Derivative: Modification of this compound to introduce a nucleophilic group, for instance, by reducing the nitrile to an amine, which is then protected, followed by introduction of a hydroxyl group on the pyridine ring.
Grafting onto the Polymer Backbone: The hydroxyl-functionalized this compound derivative can then react with the epoxide groups on the polymer backbone, covalently attaching the nicotinonitrile moiety to the polymer chain.
This approach allows for the controlled incorporation of the functional unit without directly involving it in the polymerization process, which might otherwise be inhibited by the pyridine or nitrile functionalities.
Biological Activity Investigations: Mechanistic and in Vitro Perspectives
Cellular Pathway Modulation Studies In Vitro
Until dedicated research is conducted and published, the in vitro biological activity of 5-Isopropylnicotinonitrile remains speculative. The scientific community awaits studies that will elucidate the potential interactions of this compound with biological systems.
Investigation of Signaling Cascade Interference
The interrogation of a novel compound's effect on intracellular signaling pathways is a cornerstone of modern drug discovery and chemical biology. For a compound like this compound, a logical starting point would be to screen its activity against a panel of kinases, phosphatases, and other key signaling proteins. Given its structural relation to nicotine (B1678760), which interacts with nicotinic acetylcholine receptors (nAChRs), an initial hypothesis could involve the modulation of nAChR-mediated signaling.
Hypothetical research into this compound's interference with signaling cascades could involve:
Receptor Binding Assays: To determine if this compound binds to nAChRs or other receptors, competitive binding assays with known radiolabeled ligands would be employed.
Functional Assays: Upon confirmation of binding, functional assays such as calcium imaging or patch-clamp electrophysiology could elucidate whether the compound acts as an agonist, antagonist, or allosteric modulator.
Downstream Pathway Analysis: Techniques like Western blotting or phospho-specific antibody arrays could be used to assess the phosphorylation status of key downstream effectors in pathways commonly associated with nAChR activation, such as the MAPK/ERK and PI3K/Akt pathways.
A hypothetical data table summarizing potential findings from such an investigation is presented below.
| Target Pathway | Assay Type | Hypothetical Outcome for this compound | Implication |
| nAChR Signaling | Competitive Binding | Moderate affinity for α7-nAChR | Potential modulator of cholinergic signaling |
| MAPK/ERK Pathway | Western Blot (p-ERK) | Dose-dependent increase in ERK phosphorylation | Possible activation of cell proliferation signals |
| PI3K/Akt Pathway | Western Blot (p-Akt) | No significant change | Selectivity in downstream signaling |
Effects on Cellular Processes (e.g., proliferation, differentiation) in cell lines
Building upon the mechanistic insights from signaling studies, the next step would be to evaluate the phenotypic effects of this compound on various cell lines. The choice of cell lines would be guided by the initial signaling profile. For instance, if nAChR activity is confirmed, cell lines with known high expression of the targeted receptor subtype, such as certain neuronal or cancer cell lines, would be appropriate models.
Standard in vitro assays to assess cellular processes include:
Cell Proliferation Assays: Methods like MTT, WST-1, or direct cell counting would be used to determine the effect of the compound on the growth rate of cell populations over time.
Cell Cycle Analysis: Flow cytometry with DNA-staining dyes (e.g., propidium iodide) could reveal if the compound induces cell cycle arrest at specific phases (G0/G1, S, G2/M).
Differentiation Assays: For relevant cell types, such as neuronal precursor cells or myoblasts, markers of differentiation would be monitored (e.g., neurite outgrowth, expression of muscle-specific proteins) in the presence of the compound.
A hypothetical summary of such findings could be presented as follows:
| Cell Line | Process Investigated | Assay | Hypothetical Effect of this compound |
| SH-SY5Y (Neuroblastoma) | Proliferation | MTT Assay | Biphasic effect: stimulation at low concentrations, inhibition at high concentrations |
| PC-12 (Pheochromocytoma) | Differentiation | Neurite Outgrowth | Promotion of neurite extension in the presence of NGF |
| A549 (Lung Carcinoma) | Cell Cycle | Flow Cytometry | G1 phase arrest at high concentrations |
Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Elucidation In Vitro
Once a biological activity for this compound is established, elucidating the relationship between its chemical structure and its biological function becomes a critical objective.
Systematic Structural Modifications and Biological Response Analysis
SAR studies involve the synthesis of a series of analogs of the lead compound, in this case, this compound, and evaluating their biological activity in the same assays. Modifications could include:
Alteration of the Isopropyl Group: Replacing the isopropyl group with other alkyl groups (e.g., methyl, ethyl, tert-butyl) or cyclic structures (e.g., cyclopropyl, cyclopentyl) to probe the steric and electronic requirements of the binding pocket.
Modification of the Nitrile Group: The nitrile group could be hydrolyzed to the corresponding amide or carboxylic acid, or reduced to an amine, to understand the role of this electron-withdrawing group.
Positional Isomers: Moving the isopropyl and nitrile groups to different positions on the pyridine (B92270) ring would provide insights into the required geometry for receptor interaction.
The resulting data would allow for the construction of an SAR model, as hypothetically illustrated below for a series of analogs.
| Compound | Modification from this compound | In Vitro Activity (Hypothetical IC50 in µM) | SAR Interpretation |
| This compound | - | 10 | Lead Compound |
| Analog 1 | 5-Ethylnicotinonitrile | 25 | Isopropyl group is preferred over ethyl |
| Analog 2 | 5-tert-Butylnicotinonitrile | >100 | Bulky groups are not tolerated |
| Analog 3 | 5-Isopropylnicotinamide | 50 | Nitrile is important for activity |
| Analog 4 | 2-Isopropylnicotinonitrile | >100 | Positional arrangement is critical |
Computational Approaches to SAR/SMR
In conjunction with synthetic efforts, computational chemistry can provide valuable insights into the SAR and the underlying mechanism of action.
Molecular Docking: If a crystal structure of the biological target is available, molecular docking simulations could be used to predict the binding mode of this compound and its analogs. This can help to rationalize the experimentally observed SAR. For example, the docking pose might reveal that the isopropyl group fits into a specific hydrophobic pocket, explaining the preference for this substituent.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling involves the development of a mathematical relationship between the chemical properties of a series of compounds and their biological activity. Descriptors such as molecular weight, logP (a measure of lipophilicity), and electronic parameters can be used to build a predictive model.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between the compound and its target, offering insights into the stability of the binding and potential conformational changes induced by the ligand.
These computational approaches can guide the design of new analogs with potentially improved activity and selectivity, thereby accelerating the drug discovery process.
Development and Validation of Analytical Methodologies for 5 Isopropylnicotinonitrile
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. jetir.org A well-developed HPLC method is essential for the accurate assay and impurity profiling of 5-Isopropylnicotinonitrile.
The primary objective of optimizing chromatographic conditions is to achieve a symmetric peak shape for this compound, with adequate retention and resolution from any potential process-related impurities.
Stationary Phase Selection: The choice of the stationary phase is critical and depends on the physicochemical properties of the analyte. This compound, a moderately polar compound, can be effectively analyzed using reversed-phase HPLC. Several stationary phases can be considered:
C18 (Octadecyl Silane): This is the most common and often the first choice for reversed-phase chromatography due to its hydrophobicity, providing good retention for a wide range of organic molecules. chromatographyonline.com
Embedded Polar Group (EPG) Phases: These phases, such as amide or carbamate-embedded alkyl chains, can offer alternative selectivity, especially for polar compounds, and can reduce peak tailing for basic compounds like pyridine (B92270) derivatives. chromatographyonline.com
Phenyl Phases: These columns can provide unique selectivity for aromatic compounds through π-π interactions between the stationary phase and the pyridine ring of this compound. chromatographyonline.com
Initial screening would likely involve a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) to establish baseline retention and peak shape. researchgate.net
Mobile Phase Composition: The mobile phase composition is a powerful tool for controlling retention and selectivity. A typical mobile phase for the analysis of this compound would consist of a mixture of an aqueous buffer and an organic modifier.
Organic Modifiers: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC. Acetonitrile often provides better peak shape and lower UV cutoff compared to methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. iosrphr.org
Aqueous Phase and pH Control: The pH of the aqueous component of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Since pyridine derivatives are basic, adjusting the pH of the mobile phase with a suitable buffer (e.g., phosphate, acetate, or formate) to a slightly acidic range (pH 3-5) can ensure consistent ionization and improve peak symmetry. iosrphr.org For instance, a mobile phase of acetonitrile and water with a formic acid modifier is a common starting point for LC-MS compatibility. chromatographyonline.com
Column Temperature: The column temperature affects the viscosity of the mobile phase and the kinetics of the separation. Operating at a slightly elevated and controlled temperature (e.g., 30-40 °C) can lead to sharper peaks, lower backpressure, and improved reproducibility of retention times. interchim.fr
An example of a starting point for chromatographic conditions could be a gradient elution on a C18 column with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B), at a flow rate of 1.0 mL/min and a column temperature of 30 °C.
Table 1: Illustrative HPLC Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
The choice of detector is dictated by the properties of the analyte and the desired sensitivity and specificity of the method.
UV-Vis and Photodiode Array (PDA) Detectors: this compound, containing a pyridine ring, is expected to have a chromophore that absorbs UV radiation. A UV-Vis detector is a robust and commonly used detector for this type of analysis. mastelf.com A Photodiode Array (PDA) detector is particularly advantageous as it can acquire the entire UV spectrum of the eluting peaks. phenomenex.com This allows for the determination of the optimal detection wavelength for maximum sensitivity and can also aid in peak purity assessment. The UV spectrum of similar nicotinonitrile derivatives often shows absorption maxima in the range of 250-390 nm. thermofisher.com
Fluorescence Detectors: If the compound or its impurities are fluorescent, a fluorescence detector can offer significantly higher sensitivity and selectivity compared to a UV-Vis detector. aquaenergyexpo.com However, not all compounds fluoresce, which may limit its applicability.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest level of specificity and can be used for definitive peak identification and structural elucidation of unknown impurities. thermofisher.com Electrospray ionization (ESI) is a common ionization technique for polar and semi-polar compounds like pyridine derivatives. An MS detector is invaluable for confirming the identity of this compound and for characterizing any co-eluting impurities.
For routine quality control, a PDA detector is often sufficient, while an LC-MS method would be developed for impurity identification and in-depth characterization.
Once the HPLC method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. longdom.org
Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. univ-lyon1.fr Specificity is typically demonstrated by showing that there is no interference from a placebo and by performing forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to ensure that the degradation products are well-separated from the main peak.
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. jetir.org This is typically evaluated by analyzing a series of solutions of this compound at different concentrations (e.g., five concentrations ranging from 50% to 150% of the target concentration) and plotting the detector response against the concentration. The correlation coefficient (r²) should be close to 1.0.
Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. chromatographyonline.com
Accuracy: The accuracy of an analytical procedure is the closeness of the test results obtained by that procedure to the true value. jetir.org It is usually assessed by determining the recovery of a known amount of pure analyte spiked into a sample matrix. The acceptance criterion for recovery is typically between 98.0% and 102.0%.
Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. jetir.org It is evaluated at three levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
Reproducibility: Expresses the precision between laboratories. The precision is typically expressed as the relative standard deviation (%RSD) of a series of measurements, with an acceptance criterion of not more than 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. chromatographyonline.com For an HPLC method, this would involve varying parameters such as the pH of the mobile phase, the mobile phase composition, the column temperature, and the flow rate. researchgate.net
Ruggedness: Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. pharmaguideline.com
Table 2: Summary of HPLC Method Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to measure the analyte in the presence of interferences. | No interference at the retention time of the analyte. |
| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Range | Concentration interval of acceptable precision, accuracy, and linearity. | Typically 80-120% of the test concentration for assay. |
| Accuracy | Closeness of the measured value to the true value. | Recovery of 98.0% - 102.0%. |
| Precision (%RSD) | Agreement between a series of measurements. | Repeatability (Intra-day): ≤ 2.0%; Intermediate (Inter-day): ≤ 2.0% |
| LOD | Lowest detectable concentration. | Signal-to-Noise ratio of 3:1. |
| LOQ | Lowest quantifiable concentration. | Signal-to-Noise ratio of 10:1. |
| Robustness | Insensitivity to small, deliberate changes in method parameters. | System suitability parameters are met. |
| Ruggedness | Reproducibility under different normal test conditions. | %RSD should be within acceptable limits. |
Gas Chromatography (GC) Methodologies
Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds and is particularly useful for assessing the presence of residual solvents and for confirming the purity and identity of substances like this compound.
During the synthesis of this compound, various organic solvents may be used. Residual amounts of these solvents must be controlled to ensure the safety and quality of the final product. Headspace Gas Chromatography (HS-GC) is the standard technique for the analysis of residual solvents in pharmaceuticals as outlined in the United States Pharmacopeia (USP) general chapter <467>. thermofisher.com
The principle of headspace analysis involves heating a sample in a sealed vial to allow volatile components to partition into the gas phase (the "headspace"). chromatographyonline.com A portion of this gas is then injected into the GC system. This technique avoids the injection of non-volatile matrix components, which can contaminate the GC system.
For the analysis of potential residual solvents in this compound, a sample of the compound would be dissolved in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide or dimethylformamide) in a headspace vial. innoteg-instruments.com The vial is then heated to a specific temperature for a set time to allow for equilibration before the headspace is sampled.
The GC separation is typically performed on a column with a stationary phase suitable for separating a wide range of solvents with different polarities, such as a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (G43 type). thermofisher.com A flame ionization detector (FID) is commonly used due to its excellent response to most organic compounds.
Table 3: Typical Headspace GC Conditions for Residual Solvent Analysis
| Parameter | Condition |
| Column | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., 30 m x 0.32 mm, 1.8 µm) |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | e.g., 40 °C for 20 min, then ramp at 10 °C/min to 240 °C and hold for 10 min |
| Injector Temperature | 140 °C |
| Detector | Flame Ionization Detector (FID) at 250 °C |
| Headspace Vial Temp. | 80 °C |
| Headspace Incubation Time | 45 min |
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an essential tool for confirming the identity of this compound and for the identification and quantification of any volatile or semi-volatile impurities. mdpi.com The GC separates the components of a mixture, and the MS provides information about the molecular weight and fragmentation pattern of each component, which allows for their identification. uchile.cl
For a GC-MS analysis, a dilute solution of this compound in a suitable volatile solvent is injected into the GC. The separation is typically achieved on a low-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase. The mass spectrometer is usually operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns that can be compared to spectral libraries for compound identification. frontiersin.org
GC-MS is particularly useful for distinguishing between isomers, which may have similar retention times on a GC column but different mass spectra. nih.gov It can also be used to confirm the structure of the main component and to identify any unknown peaks that may be present in the chromatogram, thus providing a comprehensive purity profile of the this compound sample.
Table 4: General GC-MS Conditions for Purity and Identity Confirmation
| Parameter | Condition |
| Column | 5% Phenyl / 95% Dimethylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Oven Program | A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a high temperature (e.g., 280 °C) |
| Injector Temperature | 250 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | e.g., m/z 40-400 |
Electrochemical Analytical Techniques
Electrochemical analytical techniques are powerful tools for the characterization and quantification of electroactive compounds like this compound. These methods are predicated on the measurement of an electrical signal—current, potential, or charge—that is generated or consumed during a chemical reaction at an electrode surface.
Voltammetric methods are employed to study the oxidation and reduction behavior of a substance. By applying a controlled potential to an electrode and monitoring the resulting current, valuable insights into the redox properties of the analyte can be obtained.
Derivative voltammetry is another technique that can provide enhanced resolution of voltammetric waves, which can be particularly useful in analyzing mixtures or resolving closely spaced redox peaks. This method plots the derivative of the current with respect to the potential, which can help in accurately determining peak potentials and may offer insights into reaction selectivity in photoelectrochemical processes. rsc.org
Table 1: Illustrative Redox Potentials of Nicotinonitrile Derivatives
| Compound | Reduction Potential (V vs. Ag/AgCl) in DMF |
| Nicotinonitrile | -2.23 |
| 2-chloronicotinonitrile | -1.78 |
| 4-chloronicotinonitrile | -1.85 |
| 6-chloronicotinonitrile | -1.91 |
Note: This data is illustrative and based on published values for related compounds to demonstrate the type of information obtained from voltammetric studies. The actual redox potentials for this compound would need to be determined experimentally.
Amperometric detection operates by maintaining a constant potential at an electrode and measuring the current as a function of the analyte's concentration. This technique is frequently coupled with separation methods like high-performance liquid chromatography (HPLC) for selective and sensitive quantification.
The development of amperometric sensors often involves modifying the electrode surface to enhance the electrochemical response. For instance, the immobilization of enzymes or the use of nanomaterials can improve the sensitivity and selectivity of the sensor. While a specific amperometric method for this compound is not documented, the principles have been applied to related pyridine compounds. For example, amperometric measurements have been used to determine the kinetic constants of enzymatic reactions involving pyridine derivatives. nih.gov Furthermore, amperometric detection of pyridine nucleotides has been achieved using immobilized enzymes on electrode surfaces. nih.gov
Spectrophotometric and Spectrofluorometric Quantification Methods
Spectroscopic methods are widely used for the quantitative analysis of chemical compounds based on their interaction with electromagnetic radiation.
Spectrophotometry: UV-Vis spectrophotometry measures the absorbance of light by a sample at a specific wavelength. The concentration of the analyte is proportional to the absorbance, as described by the Beer-Lambert law. For the quantification of this compound, a UV-Vis spectrophotometric method would first involve determining its wavelength of maximum absorbance (λmax). A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations. While a specific method for this compound is not detailed in the literature, a simple and effective UV spectrophotometric method has been developed for the determination of nicotine (B1678760), a related alkaloid, in its pure form and in pharmaceutical formulations. jddtonline.inforesearchgate.netresearchgate.netasianpubs.org This method involves measuring the absorbance at 261 nm in methanol. jddtonline.inforesearchgate.net Chemometric spectrophotometric methods have also been developed for the simultaneous determination of nicotinic acid in binary combinations, which can be useful when dealing with complex mixtures. nih.gov
Spectrofluorometry: This technique measures the fluorescence emission of a compound after excitation with light of a suitable wavelength. It is generally more sensitive than spectrophotometry. The applicability of spectrofluorometry to this compound would depend on its intrinsic fluorescence properties. Some pyridine derivatives have been shown to exhibit fluorescence, with emission maxima between 300 and 450 nm, depending on the solvent and their chemical structure. mdpi.com If this compound is not naturally fluorescent, derivatization with a fluorescent tag could be an option to enable its quantification by this method.
Sample Preparation Strategies for Diverse Matrices
Effective sample preparation is a critical step to ensure the accuracy and reliability of analytical results by isolating the analyte from interfering matrix components. rsc.org The complexity of the sample matrix dictates the required level of cleanup. biocompare.com
For reaction mixtures: The primary goal is to isolate the synthesized pyridine derivative from unreacted starting materials, catalysts, and byproducts. ijnrd.orgmdpi.comnih.govnih.gov A common procedure involves:
Quenching the reaction: The reaction mixture is cooled and may be poured into water or a dilute acid/base solution to stop the reaction.
Extraction: The product is typically extracted into an organic solvent.
Washing: The organic layer is washed with water or brine to remove any water-soluble impurities.
Drying: The organic layer is dried over an anhydrous salt like sodium sulfate.
Solvent removal: The solvent is evaporated to obtain the crude product.
Purification: Further purification is often achieved through techniques like column chromatography or recrystallization. ijnrd.org
For in vitro assay samples: These samples, such as cell culture media or cell lysates, are generally more complex and require more rigorous cleanup. rsc.orgresearchgate.netaffinisep.com
Protein Precipitation: A common initial step is to remove proteins, which can interfere with the analysis. This is typically done by adding a water-miscible organic solvent like acetonitrile or methanol, or an acid such as trichloroacetic acid.
Centrifugation: The sample is then centrifuged to pellet the precipitated proteins.
Supernatant Collection: The supernatant, containing the analyte, is carefully collected.
Further Cleanup (if necessary): Depending on the analytical method and the complexity of the matrix, further purification steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed. SPE, in particular, offers a wide range of applications for the quantification of small molecules in biological fluids. rsc.org
Table 2: Common Sample Preparation Techniques
| Technique | Principle | Application |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Isolation of the analyte from a complex mixture into a cleaner solvent. |
| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent, followed by washing of impurities and elution of the analyte. | Cleanup and concentration of the analyte from various matrices, including biological fluids. rsc.org |
| Protein Precipitation | Removal of proteins from biological samples by inducing their denaturation and precipitation. | Initial cleanup step for in vitro assay samples to prevent protein interference. |
| Column Chromatography | Separation of components of a mixture based on their differential adsorption onto a stationary phase. | Purification of the synthesized compound in reaction mixtures. |
Emerging Research Avenues and Future Directions for 5 Isopropylnicotinonitrile
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of nicotinonitrile derivatives is increasingly benefiting from the adoption of green and efficient chemical methodologies. smolecule.com Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages such as improved heat and mass transfer, enhanced safety for handling reactive intermediates, and greater control over reaction parameters. smolecule.com For a compound like 5-Isopropylnicotinonitrile, this technology could enable more efficient, scalable, and reproducible production.
Automated synthesis platforms represent another frontier. These systems can perform multi-step synthetic sequences with minimal human intervention, accelerating the discovery and optimization of new molecules. The cyanopyridine core, central to this compound, has been successfully integrated into automated processes, particularly for the synthesis of complex molecules like peptides and oligonucleotides. nih.govresearchgate.netresearchgate.net For instance, 2-cyanoisonicotinamide is used for the rapid, automated synthesis of macrocyclic peptide inhibitors, demonstrating the compatibility of the cyanopyridine scaffold with standard solid-phase peptide synthesis (SPPS). nih.gov This suggests a strong potential for using this compound as a building block in automated systems to generate libraries of novel compounds for screening.
Table 1: Comparison of Batch vs. Potential Flow Synthesis for Nicotinonitrile Derivatives
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Control | Limited; potential for thermal gradients | Precise control over temperature, pressure, and residence time smolecule.com |
| Scalability | Often requires re-optimization for scale-up | More straightforward and linear scalability |
| Safety | Higher risk with exothermic reactions and hazardous reagents | Minimized reaction volume enhances safety smolecule.com |
| Efficiency | Can be time-consuming with multiple manual steps | Potential for higher throughput and integration with in-line purification |
| Reproducibility | Can vary between batches | High degree of consistency and reproducibility |
Application in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field where nicotinonitrile derivatives show considerable promise. researchgate.netrsc.org The electron-deficient pyridine (B92270) ring and the electron-withdrawing nitrile group of this compound can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions. nih.govnih.gov
These properties make it an attractive candidate for a "guest" molecule within a larger "host" system, such as a cyclodextrin, calixarene, or a metal-organic framework (MOF). Research on 4-cyanopyridine has shown that it can act as a ligand in porous coordination polymers, where the inclusion of guest molecules (like water or CO2) can induce "breathing" of the framework and alter its physical properties, such as its spin state. rsc.orgresearchgate.netchemrxiv.org The nitrile group, in particular, can interact with host cavities or other guest molecules. chemrxiv.org The isopropyl group on this compound adds a hydrophobic element, which could be exploited for specific binding within the hydrophobic cavities of host molecules, potentially leading to applications in sensing, materials science, or controlled release systems.
Exploration in Chemical Biology as a Scaffold for Probes
A chemical probe is a small molecule used to study and manipulate biological systems. The underlying structure, or scaffold, of such a probe is critical to its function. While research into this compound itself as a chemical probe is nascent, the cyanopyridine scaffold is a well-established feature in medicinal chemistry and chemical biology.
Nicotinonitrile derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.net More directly, the cyanopyridine moiety is used as a reactive handle in "click chemistry" reactions to create complex, biologically active molecules. For example, the reaction between a 2-cyanopyridine group and an N-terminal cysteine is a biocompatible method used to generate macrocyclic peptide inhibitors of viral proteases, such as that from the Zika virus. nih.gov This demonstrates the utility of the cyanopyridine scaffold for creating constrained peptides that have improved stability and binding affinity. The 5-isopropyl substitution could be used to fine-tune steric and electronic properties, potentially improving the potency or selectivity of such derivative probes.
Novel Spectroscopic and Imaging Techniques for Real-Time Analysis
The advancement of analytical techniques is crucial for understanding and optimizing chemical reactions. For a molecule like this compound, novel spectroscopic methods could provide unprecedented insight into its formation and reactivity in real-time. Techniques such as in-situ Infrared (IR) and Raman spectroscopy can monitor the progress of a reaction by tracking the vibrational frequencies of specific functional groups.
In studies of related cyanopyridine-metal complexes, IR and Raman spectroscopy have been essential for characterizing the interactions between the nitrile group and the metal center. chemrxiv.orgscispace.com The nitrile stretching band (νC≡N) is particularly sensitive to its chemical environment and can shift upon coordination or participation in intermolecular interactions. chemrxiv.org By integrating these spectroscopic tools with a continuous flow reactor, one could achieve real-time optimization of the synthesis of this compound, adjusting parameters on-the-fly to maximize yield and purity. This approach would also be invaluable for studying its interactions in supramolecular or biological systems.
Computational Design and Machine Learning Approaches for Molecular Discovery and Reaction Prediction
Computational chemistry and machine learning are revolutionizing how new molecules are designed and synthesized. Computational tools, such as molecular docking, can predict how a molecule like this compound might bind to a biological target, such as an enzyme active site. Studies on nicotinonitrile-based crystals have shown that weak intermolecular interactions play a crucial role in their crystal packing and that computational models can help understand these forces and even predict biological activity. nih.gov
Furthermore, machine learning (ML) models are being developed to predict the outcomes of chemical reactions, suggest optimal synthetic routes, and design novel molecules with desired properties. While specific ML models for this compound have not been reported, general models trained on large datasets of chemical reactions could be used to predict its reactivity or identify novel synthetic pathways. For instance, ML could accelerate the discovery of new catalysts or reaction conditions for Minisci-type reactions, which are commonly used to functionalize pyridine rings. nih.gov By inputting the structure of this compound into such a model, researchers could screen for potential reactions and design new derivatives with tailored electronic or steric properties for specific applications.
Table 2: Computationally Explorable Properties of this compound
| Property | Computational Method | Potential Application |
| Binding Affinity | Molecular Docking | Predicting interaction with protein targets (e.g., enzymes, receptors) nih.gov |
| Electronic Properties | Density Functional Theory (DFT) | Understanding reactivity, dipole moment, and potential for use in optical materials researchgate.net |
| Solvation Energy | Solvation Models (e.g., PCM) | Predicting solubility in various solvents for reaction optimization |
| Reaction Pathways | Transition State Searching | Elucidating mechanisms for synthesis and derivatization |
| Spectroscopic Signatures | Vibrational Frequency Calculation | Aiding in the interpretation of experimental IR and Raman spectra scispace.com |
Q & A
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Apply systematic review principles (PRISMA guidelines) to identify bias or methodological heterogeneity . Create a quality assessment matrix evaluating criteria such as sample size justification, blinding, and endpoint validity (see for scoring templates). Use meta-regression to isolate variables (e.g., cell line specificity or dosage regimens) causing discrepancies. Replicate key experiments under controlled conditions, reporting raw data and statistical power calculations .
Q. What experimental design strategies are effective for optimizing the reaction yield of 5-Isopropylnicolinonitrile under varying catalytic conditions?
- Methodological Answer : Implement a factorial design of experiments (DoE) to test variables (e.g., catalyst loading, solvent polarity, temperature). Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate predictions with triplicate runs and characterize byproducts via LC-MS to refine mechanistic hypotheses. Report results in line with Beilstein Journal guidelines, including Supplementary Materials for extended datasets .
Q. How can the PICOT framework be adapted to formulate research questions for preclinical studies involving this compound?
- Methodological Answer : Structure PICOT questions to address:
- Population : Specific cell lines or animal models (e.g., "In murine melanoma models [P]...").
- Intervention : Dosage and administration route of this compound.
- Comparison : Positive controls (e.g., standard chemotherapeutics).
- Outcome : Quantifiable endpoints (e.g., tumor volume reduction, IC).
- Time : Duration of exposure and follow-up.
Ensure alignment with NIH preclinical reporting standards, including randomization and blinding protocols .
Data Presentation and Reproducibility
- Tables : Include validation metrics (e.g., purity, yield) and statistical summaries (mean ± SD, p-values). Reference raw data in Supplementary Materials with hyperlinks .
- Ethical Reporting : Disclose conflicts of interest and funding sources. Follow ICMJE guidelines for authorship and data transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
